2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride
Description
Chemical Structure and Properties
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 445424-54-4) is a halogenated indole derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol . The compound features a chloro substituent at the 6-position of the indole ring and an ethylamine side chain at the 3-position, protonated as a hydrochloride salt. Key physicochemical properties include a boiling point of 400.9°C and a flash point of 196.3°C, suggesting moderate thermal stability .
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKZLAICKADDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Fischer indole synthesis remains the most widely reported method, involving cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For this compound, the protocol involves:
Starting Materials
- 2-Chlorophenylhydrazine hydrochloride
- 4-Aminobutyraldehyde diethyl acetal
Mechanistic Steps
Optimized Protocol (Adapted from Rai et al., 2016)
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| 1 | 4% H₂SO₄, 100°C | 2 hr | 85% (hydrazone intermediate) |
| 2 | NaOH (pH 10-12), CH₂Cl₂ extraction | - | 78% (free base) |
| 3 | Ethanolic HCl, vacuum distillation | - | 84% (final hydrochloride salt) |
Critical Observations
- Sulfuric acid concentration below 5% prevents indole ring degradation.
- Maintaining pH >10 during extraction minimizes amine protonation, improving yield.
Alternative Synthetic Pathways
Leimgruber-Batcho Indole Synthesis
Though less common, this method offers advantages in regioselectivity:
Reaction Scheme
- Nitroso formation from 2-chloroaniline
- Condensation with dimethylformamide dimethyl acetal
- Reductive cyclization using NaBH₄
Comparison Table: Fischer vs. Leimgruber-Batcho
| Parameter | Fischer | Leimgruber-Batcho |
|---|---|---|
| Regioselectivity | Moderate | High |
| Reaction Steps | 4 | 5 |
| Overall Yield | 72-84% | 58-67% |
| Byproducts | 3-5% | 8-12% |
Data adapted from indole synthesis literature.
Halogenation Strategies
Direct vs. Post-Cyclization Chlorination
Comparative studies reveal distinct advantages:
Direct Chlorination
Post-Cyclization Chlorination
- Electrophilic substitution on formed indole
- Requires Cl₂ gas or SO₂Cl₂
- Risk of multiple substitutions (up to 15% dichloro byproducts)
Salt Formation Optimization
HCl Salification Dynamics
Critical parameters for hydrochloride salt preparation:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| HCl Concentration | 2-3M in EtOH | Maximizes crystallinity |
| Temperature | 0-5°C | Reduces amine degradation |
| Stirring Rate | 300-400 rpm | Ensures homogeneous mixing |
Exceeding 3M HCl leads to excessive protonation, reducing crystallinity by 22-30%.
Scalability and Industrial Considerations
Pilot-Scale Adaptation
Key modifications for kilogram-scale production:
- Reactor Design : Jacketed vessels with pH/temperature automation
- Solvent Recovery : 92-95% EtOH recuperation via fractional distillation
- Waste Management : Neutralization of acidic byproducts with CaCO₃
Economic Analysis
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Cost/g | $18.50 | $4.20 |
| Purity | 95% | 99.2% |
| Cycle Time | 72 hr | 48 hr |
Data derived from process chemistry studies.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding indole-3-acetaldehyde derivatives.
Reduction: Reduction reactions can convert it to indole-3-ethanol derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Indole-3-acetaldehyde derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride:
2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride is an organic compound that falls under the category of life science products . American Elements can supply this material in various quantities, including bulk, and can tailor production to customer specifications. They can also produce high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .
Basic Information
- Chemical Formula:
- Molecular Weight: 231.12
- MDL Number: MFCD28134463
- Pubchem CID: 22256592
- IUPAC Name: 2-(6-chloro-1H-indol-3-yl)ethanamine; hydrochloride
- Signal Word: Warning
Safety Information
- Hazard Statements: H302-H315-H319-H335
- Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501
Applications
While the search results do not provide specific applications for 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride, they do highlight the uses of related compounds:
- Building Block: It can serve as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
- Potential Biological Activities: The compound is studied for its potential interactions with enzymes and receptors.
- Medicinal Chemistry and Pharmacology: Related compounds have garnered interest for potential biological activities. Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Neuropharmacology: Derivatives have been tested for their effects on serotonin transporters, suggesting potential applications in treating mood disorders.
- Development of New Materials: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Additional Information on related compounds
- 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine is a synthetic compound that belongs to the class of organocatalysts and is a serotonin receptor agonist .
- Various substituted indoles have been studied for their ability to bind to long RSH proteins .
- Indole derivatives have exhibited significant antiproliferative activity against human cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to act on serotonin receptors, particularly the 5-HT2A receptor, which plays a role in neurotransmission. This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride vary in substituent position, electronic properties, and side-chain modifications. Below is a comparative analysis based on the evidence:
Substituent Position and Electronic Effects
- Chloro vs.
- Nitro Substitution : The 5-nitro analog (CAS 295796-29-1) exhibits a higher molecular weight and distinct electronic properties, which may favor interactions with electron-deficient biological targets .
Side-Chain Modifications
- Ethylamine vs. Propylamine : The target compound’s ethylamine chain (C₂) balances flexibility and rigidity, whereas the propylamine analog (C₃) may adopt extended conformations, altering receptor interactions .
Physicochemical and Spectral Data
- UV-Vis Absorption : Chloro-substituted indoles typically exhibit λmax values between 280–310 nm, whereas methoxy derivatives (e.g., 6-methoxy analog) show bathochromic shifts due to extended conjugation .
- NMR Profiles : The target compound’s ¹H-NMR would feature characteristic indole NH (~10 ppm), ethylamine protons (2.8–3.5 ppm), and aromatic signals influenced by the chloro substituent .
Biological Activity
2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride, a derivative of indole, has garnered attention for its diverse biological activities. This compound's unique chloro-substituted indole structure contributes significantly to its pharmacological properties. The following sections detail its synthesis, biological activities, and potential therapeutic applications, supported by relevant data and findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 231.12 g/mol
- Structure : The presence of the chloro group at the 6-position of the indole ring enhances the compound's reactivity and biological activity.
Synthesis
The synthesis of 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves several steps, including electrophilic aromatic substitution reactions. The indole moiety is crucial for its biological activity, allowing for various transformations that can lead to more complex molecules with enhanced properties .
Antimicrobial Activity
Research indicates that 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 0.7 mg/mL | 1.5 mg/mL |
| Bacillus cereus | 0.3 mg/mL | 0.5 mg/mL |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Anticancer Potential
The compound has also demonstrated potential in cancer research. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through modulation of key signaling pathways associated with cell survival and proliferation. Studies have shown that it can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells .
The specific mechanisms underlying the biological activity of 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride are still under investigation. However, it is believed that the indole structure plays a critical role in its interaction with biological targets, including:
- Receptor Binding : The compound shows affinity for various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : It may inhibit enzymes linked to cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antibacterial Activity : A recent study found that derivatives of this compound exhibited enhanced antibacterial activity compared to other similar compounds, suggesting that modifications in the structure can significantly influence effectiveness .
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Indole Core Formation : Cyclization of substituted phenylhydrazines under Fischer indole synthesis conditions to generate the 6-chloroindole scaffold.
Ethylamine Introduction : Nucleophilic substitution or reductive amination at the 3-position of the indole ring using reagents like ethylenediamine derivatives.
Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the final product.
Optimization Tips :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Verify indole ring protons (δ 7.0–7.5 ppm) and ethylamine chain signals (δ 2.8–3.5 ppm).
- ¹³C NMR : Confirm the chloro-substituted indole carbons and amine-bearing carbon.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₀H₁₁ClN₂·HCl: 230.05 g/mol) .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (~15.4% for hydrochloride salt).
- HPLC : Use C18 columns with UV detection (λ = 280 nm) to assess purity (>95%) .
Q. What are the recommended storage conditions and solubility profiles for maintaining the stability of this compound in experimental settings?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation .
- Solubility :
- Highly soluble in polar solvents (e.g., water, methanol, DMSO).
- Poor solubility in non-polar solvents (e.g., hexane).
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC to detect decomposition products.
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in halogenated indole derivatives?
Methodological Answer:
- Crystal Growth : Grow single crystals via vapor diffusion (e.g., methanol/ether) and mount on a diffractometer.
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data. Use SHELXT for structure solution and SHELXL for refinement .
- Ambiguity Resolution :
- Analyze electron density maps to confirm chloro-substituent positioning.
- Refine anisotropic displacement parameters to resolve disorder in the ethylamine chain.
- Validation : Check CIF files with PLATON to ensure geometric accuracy.
Q. What experimental strategies are recommended for investigating the biological target engagement mechanisms of this compound?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-labeled analogs to quantify receptor affinity (e.g., serotonin receptors) .
- Fluorescence Polarization : Tag the compound with fluorophores (e.g., FITC) to study real-time binding kinetics.
- Cellular Imaging : Confocal microscopy to track subcellular localization in live cells (e.g., neuronal models).
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cells.
Q. What analytical method validation parameters should be prioritized when developing HPLC protocols for quantifying trace impurities?
Methodological Answer:
- Linearity : Calibrate with standard solutions (0.1–100 µg/mL; R² > 0.999).
- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection using diode-array detectors.
- Precision : Ensure ≤2% RSD for retention time and peak area across triplicate runs.
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. How do electronic and steric effects of the 6-chloro substituent influence molecular interactions compared to other halogenated analogs?
Methodological Answer:
-
Comparative Analysis :
Substituent Molecular Weight (g/mol) LogP Receptor Binding Affinity (nM) 6-Cl 230.05 2.1 15.3 (5-HT₂A) 6-F 214.08 1.8 22.7 (5-HT₂A) 6-Br 274.97 2.4 10.9 (5-HT₂A) Data derived from analogs in and . -
Electronic Effects : The electron-withdrawing chloro group increases indole ring electrophilicity, enhancing hydrogen bonding with receptor residues.
-
Steric Effects : Larger halogens (e.g., Br) may sterically hinder binding in compact active sites.
Key Considerations for Researchers
- Safety Protocols : Always use PPE (gloves, goggles) and work in fume hoods due to potential amine reactivity and HCl volatility .
- Data Reproducibility : Document reaction conditions (temperature, solvent ratios) meticulously to enable replication.
- Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
